Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate
Description
Properties
IUPAC Name |
butyl N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-2-3-9-21-14(18)16-11-4-6-12(7-5-11)23(19,20)17-13-15-8-10-22-13/h4-8,10H,2-3,9H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXOFSDITGCKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332981 | |
| Record name | butyl N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660178 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329226-54-2 | |
| Record name | butyl N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-aminophenyl carbamate with thiazole-2-sulfonyl chloride under basic conditions . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group will produce the corresponding amine.
Scientific Research Applications
Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for bacterial infections.
Industry: It may be used in the development of new antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate involves the inhibition of bacterial enzymes critical for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity and preventing bacterial growth .
Comparison with Similar Compounds
Research Findings and Implications
- Sulfonamide vs. Carbamate Design : The target compound’s butyl carbamate replaces Phthalylsulfathiazole’s ionizable carboxylic acid, suggesting a shift from localized antibacterial action to systemic bioavailability .
- Thiazole Hybridization : highlights that combining thiazole with triazole enhances anticancer activity, implying that the target compound’s thiazole-sulfamoyl core could be similarly optimized for oncology applications.
- Complex Analogs : The hydroperoxy and ureido groups in analogs indicate a focus on targeting oxidative stress pathways or proteases, diverging from the simpler sulfonamide/carbamate scaffolds .
Biological Activity
Overview
Butyl [4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its interactions with biological systems. It belongs to the carbamate class, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O3S, with a molecular weight of approximately 280.35 g/mol. The compound features a butyl group linked to a phenyl ring that is substituted with a thiazole moiety through a sulfonamide group.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O3S |
| Molecular Weight | 280.35 g/mol |
| CAS Number | 610764-96-0 |
The biological activity of this compound primarily involves its interaction with specific biological targets. The thiazole and sulfonamide functionalities are crucial for its mechanism:
- G Protein-Coupled Receptor (GPCR) Agonism : This compound acts as a surrogate agonist for the orphan G protein-coupled receptor GPR27, which is implicated in various physiological processes.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties, potentially making it useful in treating infections.
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cellular processes, leading to disrupted metabolic pathways.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions:
- Formation of Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The thiazole derivative is then reacted with sulfonamide reagents to introduce the sulfonamide functional group.
- Carbamate Formation : Finally, the butyl group is attached via carbamate formation through reaction with isocyanates.
Recent methodologies also explore using carbon dioxide as a reactant to enhance sustainability in the synthesis process.
Case Study: Antimicrobial Properties
A study investigated various sulfonamide derivatives, including this compound, for their antimicrobial efficacy against different bacterial strains. The results indicated that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound has potential as an antimicrobial agent and warrants further exploration for therapeutic applications .
Case Study: GPCR Interaction
Research into the interaction of this compound with GPR27 revealed that it activates signaling pathways associated with this receptor. This activation could have implications for diseases where GPR27 plays a role, such as metabolic disorders and neurological conditions.
Q & A
Q. Mechanistic Studies :
- Docking Simulations : Predict binding to thiazole-sensitive targets (e.g., kinases or GPCRs) using AutoDock Vina.
- Functional Assays : Measure inhibition of enzymatic activity (e.g., IC50 determination via fluorescence-based assays) and validate with siRNA knockdowns.
Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream effects on signaling cascades .
Data Contradiction and Analysis
Q. How should researchers address inconsistencies in reported biological activity data across studies?
- Methodological Answer :
Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times.
Control for Compound Stability : Verify stability in assay buffers via LC-MS to rule out degradation artifacts.
Meta-Analysis : Use tools like RevMan to statistically aggregate data, identifying outliers or confounding variables (e.g., solvent DMSO concentration affecting results) .
Tables for Key Parameters
| Synthetic Step | Optimal Conditions | Critical Parameters |
|---|---|---|
| Sulfonamide Formation | DMF, 70°C, 12 hr, HATU catalyst | Anhydrous conditions, <0.5% water content |
| Carbamate Protection | THF, 0°C, Boc2O, DMAP | pH 8–9, rapid quenching to prevent hydrolysis |
| Purification | Reverse-phase HPLC (C18 column) | Gradient: 20–80% MeCN in H2O, 0.1% TFA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
